

Crystal structure of (3S,4R)-Tofacitinib in complex with JAK kinases

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Compound of Interest

Compound Name: (3S,4R)-Tofacitinib

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An in-depth analysis of the structural interactions between the Janus kinase (JAK) inhibitor Tofacitinib and its kinase targets is crucial for understanding its mechanism of action and for the development of next-generation selective inhibitors. This technical guide provides a comprehensive overview of the crystal structure of Tofacitinib in complex with JAK kinases, focusing on the pharmacologically active (3R,4R) stereoisomer, as structural data for the (3S,4R) diastereomer is not available in the public domain.

Introduction to Tofacitinib and the JAK-STAT Pathway

Tofacitinib (formerly CP-690,550), marketed as Xeljanz®, is an orally administered drug approved for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] It functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), thereby modulating the signaling of various cytokines involved in immune responses and inflammation.[1]

Tofacitinib is a competitive inhibitor that binds to the ATP-binding site within the kinase domain of JAKs.[1] The approved and most active stereoisomer of the drug is (3R,4R)-3-[4-methyl-3-[N-methyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile.[3] This document will focus on the structural interactions of this (3R,4R) isomer.

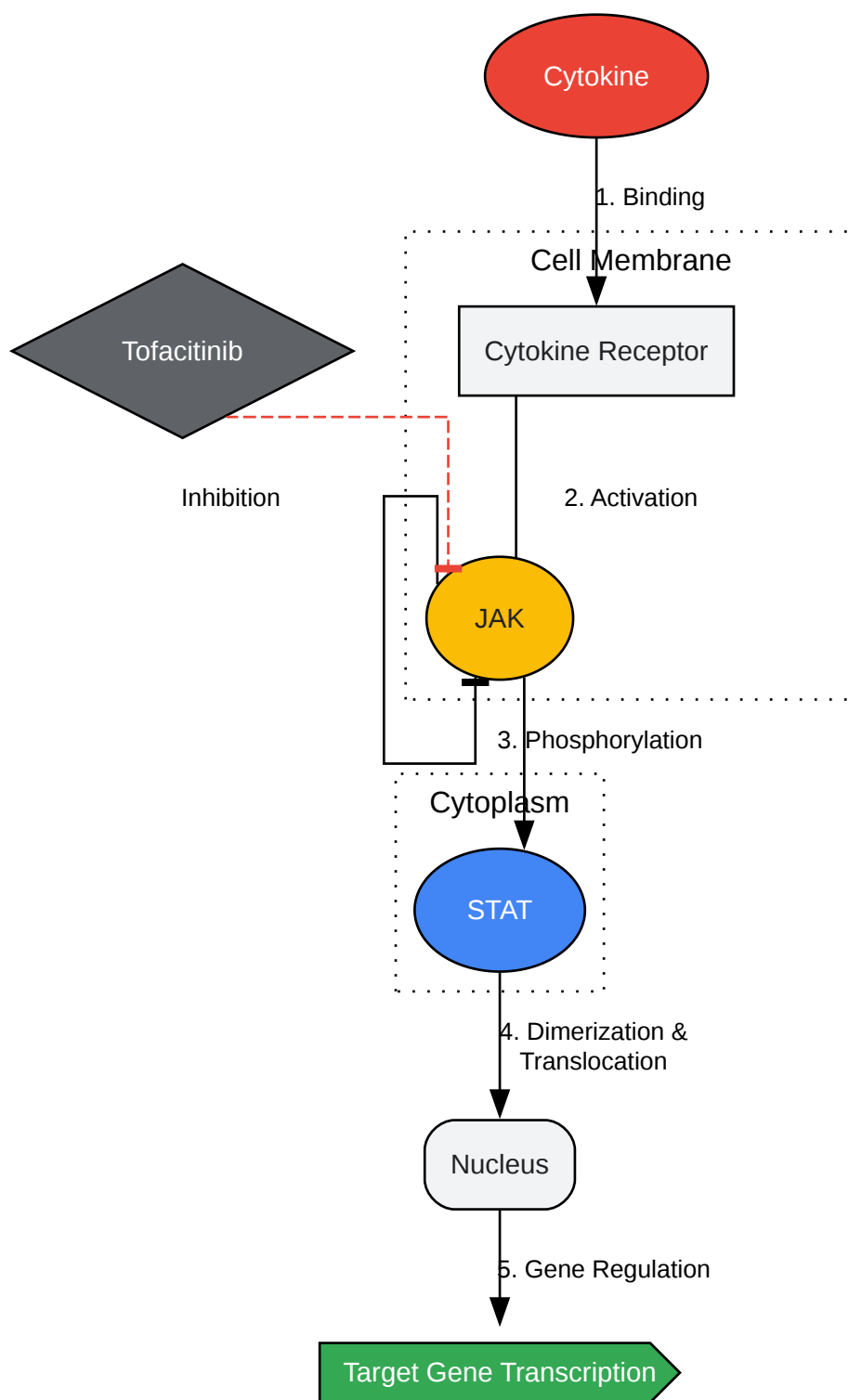
The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade used by numerous cytokines and growth factors to transmit extracellular signals to the nucleus, leading to the transcription of target genes.[4][5][6][7] This pathway is integral to processes like immunity, cell proliferation, differentiation, and hematopoiesis.[5] The core components are cell surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[4][6]

The general mechanism is as follows:

- **Ligand Binding:** A cytokine binds to its specific receptor on the cell surface.
- **JAK Activation:** This binding event brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.
- **Receptor Phosphorylation:** The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor.
- **STAT Recruitment and Phosphorylation:** These phosphorylated sites act as docking sites for STAT proteins, which are recruited and subsequently phosphorylated by the JAKs.
- **STAT Dimerization and Nuclear Translocation:** Phosphorylated STATs form dimers, translocate into the nucleus, and bind to specific DNA sequences to regulate gene expression.[4][5][6]

Tofacitinib exerts its therapeutic effect by blocking the ATP-binding site of JAKs, preventing the phosphorylation cascade and subsequent gene transcription.



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Figure 1: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Crystal Structure of (3R,4R)-Tofacitinib in Complex with JAKs

The high degree of sequence and structural conservation in the ATP-binding sites of JAK isoforms presents a challenge for developing highly selective inhibitors.^[8] However, subtle differences can be exploited. Crystal structures of Tofacitinib complexed with JAK1 and JAK3 have been resolved, providing detailed molecular insights into its binding mode. While a co-crystal structure with JAK2 is not available, models have been generated based on structures with similar ligands.^[9]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for publicly available structures of human JAKs in complex with Tofacitinib.

Target	PDB ID	Resolution (Å)	Ligand	Expression System
JAK1	3EYG	2.80	Tofacitinib	Spodoptera frugiperda
JAK3	3LXK	2.80	Tofacitinib	Spodoptera frugiperda

Data sourced from the RCSB Protein Data Bank.^{[9][10]}

Key Molecular Interactions

Tofacitinib binds in the ATP-binding pocket located in the kinase domain of the JAK enzymes. The pyrrolo[2,3-d]pyrimidine core of Tofacitinib acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the hinge region, mimicking the adenine ring of ATP.

- Hinge Region Binding:** The primary anchoring interaction involves two hydrogen bonds between the pyrrolopyrimidine core of Tofacitinib and the hinge region of the kinase. In JAK1, these bonds are formed with the backbone amide of L959 and the carbonyl oxygen of E957.^{[9][10]} Similarly, in JAK3, these interactions occur with L905 and E903.^{[9][10][11]} This bidentate hydrogen bonding pattern is a hallmark of many kinase inhibitors.

- **Hydrophobic Interactions:** The piperidine ring and its methyl substituents are positioned in a more solvent-exposed region, where they can form van der Waals and hydrophobic interactions with surrounding residues. Key residues contributing to a hydrophobic pocket include V889, F958, and L1010 in JAK1, and V836 and L956 in JAK3.[\[10\]](#)[\[12\]](#)
- **Role of the Cyano Group:** The cyano group on the propanenitrile side chain extends towards the solvent-exposed region of the binding site.

Molecular dynamics simulations suggest that Tofacitinib binding induces a "closed" conformation of the ATP-binding site, particularly by reducing the fluctuation of the glycine-rich loop.[\[9\]](#)[\[11\]](#)

Quantitative Binding and Inhibition Data

Tofacitinib exhibits potent inhibition across multiple JAK isoforms, with a particular preference for JAK1 and JAK3 over JAK2 and TYK2. The table below compiles reported inhibitory concentrations (IC50).

Target	IC50 Range (nM)	Assay Type
JAK1	1.7 - 3.7	Enzyme-based
JAK2	1.8 - 4.1	Enzyme-based
JAK3	0.75 - 1.6	Enzyme-based
TYK2	16 - 34	Enzyme-based

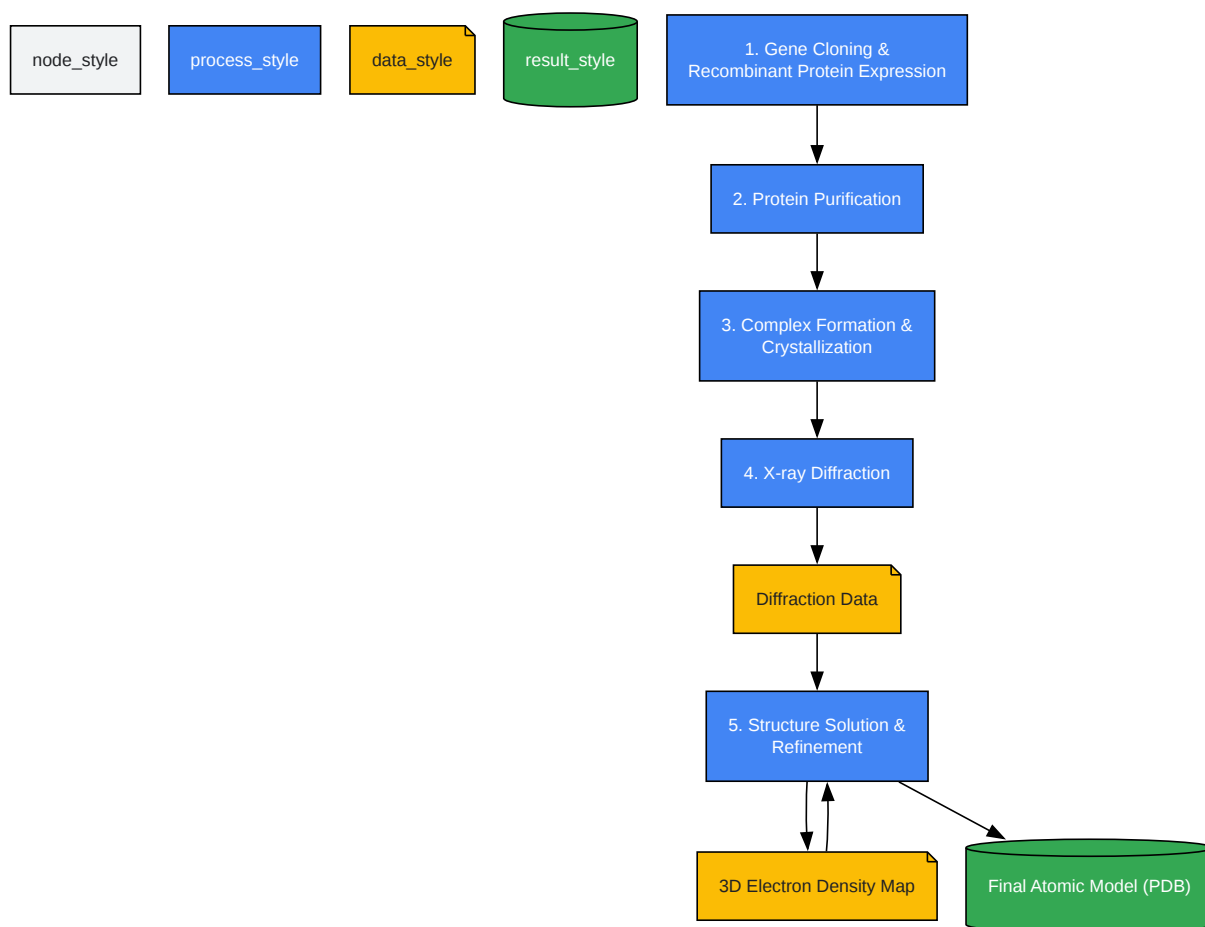
Data compiled from multiple studies. Absolute values can vary based on assay conditions.[\[9\]](#)[\[11\]](#)

Computational studies and binding free energy calculations align with these experimental findings, ranking the binding affinity in the order of JAK3 > JAK2 ~ JAK1.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols for Structure Determination

The determination of a co-crystal structure of a small molecule inhibitor with its target protein is a multi-step process. The general workflow used for Tofacitinib-JAK complexes is outlined

below.



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Figure 2: General experimental workflow for protein-ligand co-crystallography.

Protein Expression and Purification

- **Expression System:** The kinase domains of human JAKs (e.g., JAK1, JAK3) are typically expressed using a baculovirus expression system in insect cells, such as *Spodoptera frugiperda* (Sf9).^{[13][14][15][16][17]} This system is well-suited for producing large quantities of soluble, active eukaryotic proteins.
- **Purification:** The expressed protein is purified to homogeneity using a series of chromatography steps. This often involves affinity chromatography (e.g., using a His-tag or GST-tag), followed by ion-exchange and size-exclusion chromatography to remove impurities and aggregated protein.

Crystallization

- **Complex Formation:** The purified JAK kinase domain is incubated with a molar excess of Tofacitinib to ensure saturation of the ATP-binding site.
- **Crystallization Screening:** The protein-ligand complex is subjected to high-throughput screening of various crystallization conditions. This involves testing hundreds of different chemical cocktails (containing different buffers, precipitants like polyethylene glycol, and salts) to find the precise conditions that induce the formation of well-ordered, single crystals. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.

X-ray Diffraction Data Collection and Processing

- **Data Collection:** Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen to prevent radiation damage. The crystals are then exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern that is recorded on a detector.
- **Structure Solution:** The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted spots. The phases of the diffracted waves, which are lost during the experiment, are determined using methods like molecular replacement (using a known structure of a similar kinase as a search model).

- Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then iteratively refined against the experimental data to improve its fit and geometry, resulting in the final, high-resolution crystal structure.[13][15][16][18]

Conclusion

The crystal structures of (3R,4R)-Tofacitinib in complex with JAK1 and JAK3 have provided invaluable atomic-level insights into its mechanism of inhibition. The key interactions, particularly the bidentate hydrogen bonds with the kinase hinge region, are fundamental to its potent activity. This structural information not only clarifies how Tofacitinib functions but also serves as a critical blueprint for the structure-based design of new JAK inhibitors with improved potency and isoform selectivity, potentially leading to therapies with enhanced efficacy and improved safety profiles.

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